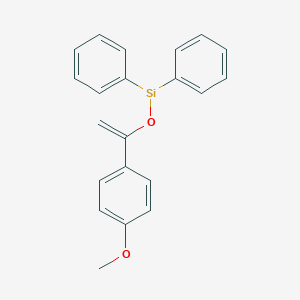
CID 78068803
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78068803” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “CID 78068803” involves specific chemical reactions and conditions. The preparation method typically includes the use of protective groups and halogenated hydrocarbons as raw materials. For instance, a common synthetic route might involve a C-H alkylation reaction under the action of a manganese catalyst, magnesium metal, and other reagents .
Industrial Production Methods
Industrial production of “this compound” may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques and equipment to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
“CID 78068803” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
“CID 78068803” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and mechanisms.
Medicine: The compound is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of various industrial products, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of “CID 78068803” involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 78068803” include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or reactive sites, leading to analogous chemical behaviors.
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C21H19O2Si |
|---|---|
Molecular Weight |
331.5 g/mol |
InChI |
InChI=1S/C21H19O2Si/c1-17(18-13-15-19(22-2)16-14-18)23-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16H,1H2,2H3 |
InChI Key |
HOIUPDFUVSKXJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
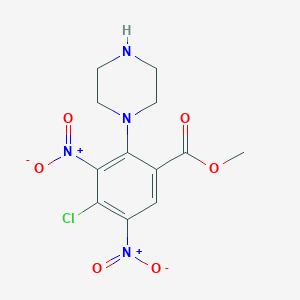
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
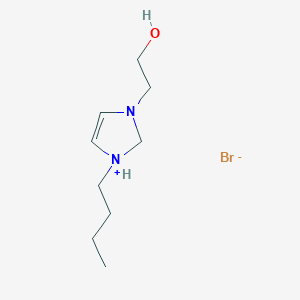
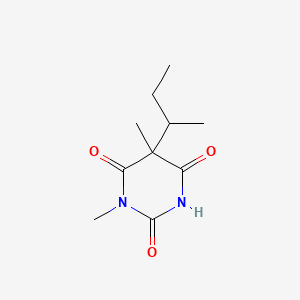

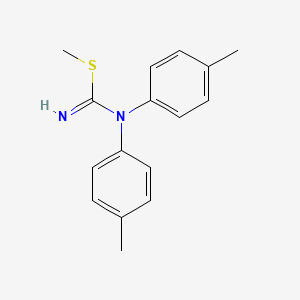
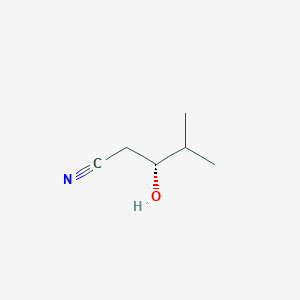
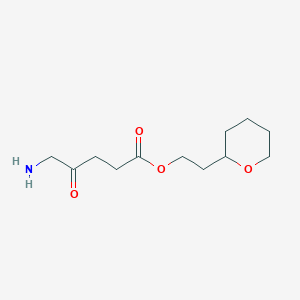
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
